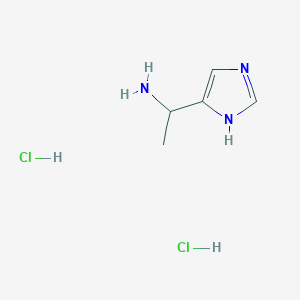![molecular formula C7H14Cl2N2O B3113640 Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride CAS No. 1965290-13-4](/img/structure/B3113640.png)
Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride
Vue d'ensemble
Description
The compound is a derivative of the bicyclo[3.3.1]nonane and bicyclo[4.3.0]nonane (also known as hydrindane) scaffolds . These are common structural motifs found in many terpenoid structures .
Synthesis Analysis
The synthesis of these types of compounds often involves the use of both old and newer methods to achieve the desired outcomes . For example, the synthesis of an oxidized analogue – BCN acid – whose facile functionalization via amide bond formation yields more stable derivatives than the classically encountered carbamates .Molecular Structure Analysis
The molecular structure of these compounds is often complex, with significant stereochemistry . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can be complex and require careful control of conditions. For example, the hydrogen bonds in the starting bicyclononane diene diol rac-1, and the weaker hydrogen bonds in the dienone rac-2, and the bromo and nitrile derivatives, rac-3, rac-4 and (+)-4, respectively, were found significant for the overall structure .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on their specific structure and functional groups. For example, the two bromine atoms in rac-3 have significant halogen – halogen interactions .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Synthesis of γ-Lactones : The synthesis process of γ-lactones from cycloocta-1,5-diene is significant, utilizing Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride as a starting material. This synthesis is important for the production of natural products, showcasing the compound's utility in organic synthesis (Behr et al., 2004).
Transformations in Diazabicyclo Systems : Research into the transformations of related diazabicyclo compounds, such as 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane, provides insight into the versatility of these compounds in chemical reactions, contributing to a broader understanding of the chemical behavior of this compound (Nikit-skaya & Yakhontov, 1970).
Structural and Conformational Studies : Extensive structural and conformational studies of similar diazabicyclanones and diazabicyclanols contribute to a deeper understanding of the physical and chemical properties of this compound. This knowledge is vital for its application in various scientific domains (Fernández et al., 1992).
Biochemical and Pharmaceutical Research
Opioid Receptor Affinity Studies : Investigations into the affinity of related 3,7-diazabicyclo[3.3.1]nonan-9-ones to opioid receptors highlight the potential of this compound in the development of new pharmaceutical compounds, especially in the field of pain management (Siener et al., 2000).
Application in Imaging : The use of similar compounds in PET radioligand imaging, as exemplified by the synthesis and evaluation of 5-(5-(6-[(11)C]methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)pyridin-2-yl)-1H-indole, demonstrates the potential application of this compound in medical imaging and diagnostics (Gao et al., 2012).
Local Anesthetic Activity : The synthesis of novel derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one and their subsequent investigation for local anesthetic activity provide insights into the potential medical applications of this compound in anesthesia and pain relief (Malmakova et al., 2021).
Orientations Futures
The future directions for research on these types of compounds could include further exploration of their synthesis, structure, and potential applications. For example, due to the far-ranging biological activities of similar compounds, the hydrindane scaffolds often become the target for development into drug-like molecules for the treatment of disease .
Mécanisme D'action
Target of Action
It is known that the bicyclo [331]nonane moiety, which is a part of this compound, is predominant in most biologically active natural products .
Mode of Action
Many derivatives of bicyclo [331]nonane are known to be used in asymmetric catalysis or as potent anticancer entities .
Biochemical Pathways
It is known that many derivatives of bicyclo [331]nonane have successful applications as ion receptors, metallocycles, and molecular tweezers .
Result of Action
Many derivatives of bicyclo [331]nonane are known for their anticancer activities .
Action Environment
It is known that the unsaturation of the six-membered rings in similar compounds can significantly impact their crystal structures and intermolecular networks .
Propriétés
IUPAC Name |
(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.2ClH/c10-7-3-5-1-2-6(9-5)4-8-7;;/h5-6,9H,1-4H2,(H,8,10);2*1H/t5-,6+;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHCYBARFYUSEY-PVNUIUKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)CC1N2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC(=O)C[C@@H]1N2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


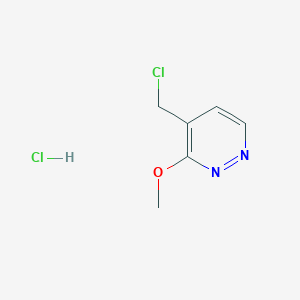

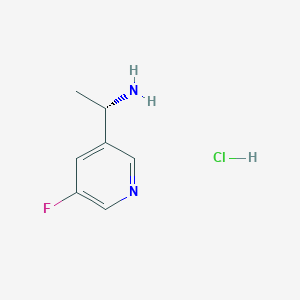
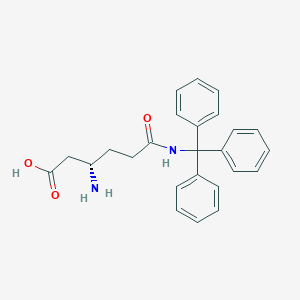
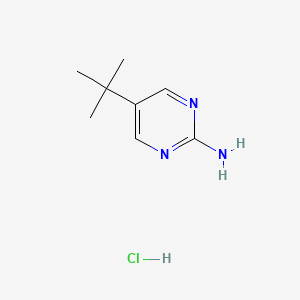

![N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide](/img/structure/B3113601.png)
![4-bromo-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B3113608.png)
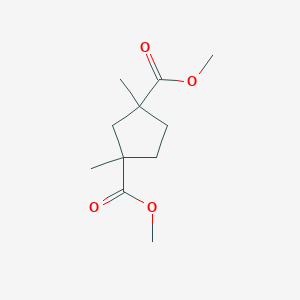

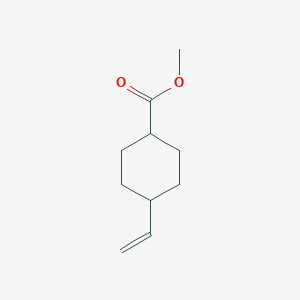
![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B3113642.png)
